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1-Phenylethane-1,1-diol

Cat. No.: B14664281
CAS No.: 45777-14-8
M. Wt: 138.16 g/mol
InChI Key: ACOQMXNUWAWHQN-UHFFFAOYSA-N
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Description

Contextualization within Carbonyl Hydration Phenomena

The formation of 1-phenylethane-1,1-diol is a classic illustration of the nucleophilic addition of water to a ketone, a fundamental reaction in organic chemistry. youtube.com This reversible reaction establishes an equilibrium between the ketone (acetophenone) and its hydrated form, the geminal diol. libretexts.org The position of this equilibrium is dictated by the electronic and steric environment of the carbonyl group. libretexts.orglibretexts.org

Generally, the equilibrium for ketone hydration lies far to the left, favoring the ketone. libretexts.org This is due to the inherent instability of most geminal diols, which readily eliminate a molecule of water to revert to the more stable carbonyl compound. stackexchange.compearson.com The instability arises from steric hindrance and electronic repulsion between the two hydroxyl groups on the same carbon atom. stackexchange.comquora.com However, the presence of electron-withdrawing groups on the carbonyl carbon can stabilize the geminal diol and shift the equilibrium towards the hydrate (B1144303). wikipedia.orgyoutube.com Conversely, electron-donating groups, such as the alkyl groups in acetone (B3395972), decrease the stability of the geminal diol. quora.com

The hydration of carbonyl compounds can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Base-catalyzed hydration: A hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. The resulting alkoxide ion is then protonated by water to form the geminal diol. libretexts.org

Acid-catalyzed hydration: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Historical Research Trajectories on Ketone Hydrates

The study of the hydration of aldehydes and ketones dates back to 1886 with the work of Ramsay and Young, who observed that mixing acetaldehyde (B116499) and water resulted in heat and a decrease in volume. cdnsciencepub.com The advent of UV spectroscopy provided a method to confirm that this was a chemical reaction, as the characteristic carbonyl absorption disappears in aqueous solution. cdnsciencepub.com Further evidence for the formation of geminal diols came from NMR and Raman spectroscopy, which confirmed the R₂C(OH)₂ structure for hydrates of certain aldehydes and ketones with strong electronegative substituents. cdnsciencepub.com

Early research focused on understanding the equilibrium between the carbonyl compound and its hydrate. For instance, the equilibrium constant for the hydration of acetone to propane-2,2-diol (B15491536) is approximately 10⁻³, indicating that the ketone is strongly favored. wikipedia.org In contrast, formaldehyde (B43269) exists almost entirely as its hydrate in aqueous solution, with an equilibrium constant of 10³. wikipedia.org These early studies laid the groundwork for understanding the factors that govern the stability of ketone hydrates.

Significance of Acetophenone (B1666503) and its Hydrate in Mechanistic Organic Chemistry

Acetophenone (C₆H₅C(O)CH₃) is the simplest aromatic ketone and serves as a crucial model compound in mechanistic organic chemistry. wikipedia.org Its reactions, including hydration to form this compound, provide insight into the electronic effects of the phenyl group on carbonyl reactivity. The phenyl group, while electron-withdrawing by induction, can also act as an electron-donating group through resonance. This dual nature influences the position of the hydration equilibrium and the rates of the forward and reverse reactions.

The study of acetophenone hydration is also relevant to understanding more complex reaction mechanisms. For instance, the hydration of phenylacetylene (B144264) to form acetophenone proceeds through an enol intermediate that tautomerizes to the more stable ketone form. askiitians.com Furthermore, acetophenone is a common substrate in asymmetric hydrogenation experiments, where understanding its interaction with catalysts is essential for developing stereoselective reactions. acs.org

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 45777-14-8
Synonyms hydroxyphenylethanol

Data sourced from PubChem CID 21410265 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B14664281 1-Phenylethane-1,1-diol CAS No. 45777-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45777-14-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-phenylethane-1,1-diol

InChI

InChI=1S/C8H10O2/c1-8(9,10)7-5-3-2-4-6-7/h2-6,9-10H,1H3

InChI Key

ACOQMXNUWAWHQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(O)O

Origin of Product

United States

Mechanistic Investigations of 1 Phenylethane 1,1 Diol Formation and Reversion

Detailed Reaction Pathways for Carbonyl Hydration

The hydration of a carbonyl group, such as that in acetophenone (B1666503), to form a gem-diol is a fundamental reaction in organic chemistry. The mechanism of this nucleophilic addition can be catalyzed by either acid or base, each following a distinct pathway that enhances the reaction rate.

Under acidic conditions, the formation of 1-Phenylethane-1,1-diol from acetophenone proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.

The reaction pathway can be summarized as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of acetophenone by an acid catalyst (H₃O⁺). This step is fast and reversible and results in the formation of a resonance-stabilized oxonium ion. This protonation enhances the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step leads to the formation of a protonated gem-diol intermediate.

Deprotonation: In the final step, a water molecule or another base present in the medium removes a proton from the oxonium ion intermediate, yielding the neutral this compound and regenerating the acid catalyst. This step is also fast and reversible.

In the presence of a base, the hydration of acetophenone to this compound follows a different mechanistic pathway. The base enhances the nucleophilicity of the attacking species, water, by converting it into a much stronger nucleophile, the hydroxide (B78521) ion (OH⁻).

The steps involved in the base-catalyzed mechanism are:

Nucleophilic Attack by Hydroxide Ion: The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of acetophenone. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

Protonation of the Alkoxide Intermediate: The negatively charged alkoxide intermediate is then protonated by a water molecule present in the solution. This acid-base reaction is typically fast and leads to the formation of the neutral this compound and regenerates the hydroxide ion, which can then catalyze the hydration of another acetophenone molecule.

Similar to the acid-catalyzed process, the base-catalyzed hydration is also a reversible equilibrium.

Kinetic Studies of Hydration and Dehydration Processes

The equilibrium constant for the hydration of acetophenone (Khydr) is expected to be small. For comparison, the equilibrium constants for the hydration of other carbonyl compounds are presented in the table below.

Carbonyl CompoundHydration Equilibrium Constant (Khydr)
Formaldehyde (B43269)2.3 x 10³
Acetaldehyde (B116499)1.06
Acetone (B3395972)2.0 x 10⁻³

The rate of hydration and dehydration is dependent on several factors, including the concentration of the catalyst (acid or base), temperature, and the solvent. Kinetic studies on related systems, such as the enolization of acetophenone, have shown that the rates are sensitive to the nature of the catalyst and the reaction medium.

Influence of Catalysis on Reaction Rates and Pathways

Catalysis plays a crucial role in accelerating the hydration of acetophenone. Both specific and general acid-base catalysis can influence the rate of formation and reversion of this compound.

Specific acid catalysis involves the direct participation of the proton (H⁺) or hydronium ion (H₃O⁺) in the rate-determining step. In the acid-catalyzed hydration of acetophenone, the rate is proportional to the concentration of the protonated ketone. Similarly, specific base catalysis involves the hydroxide ion (OH⁻) in the rate-determining step, and the rate of the base-catalyzed hydration is directly proportional to the hydroxide ion concentration.

The rate laws for specific acid and specific base catalysis can be expressed as:

Specific Acid Catalysis: Rate = kH+[Acetophenone][H⁺]

Specific Base Catalysis: Rate = kOH-[Acetophenone][OH⁻]

General acid-base catalysis occurs when a proton is transferred from an acid other than H₃O⁺ (general acid) or to a base other than OH⁻ (general base) in the rate-determining step. For the hydration of acetophenone, general acid catalysis can facilitate the protonation of the carbonyl oxygen, while general base catalysis can assist in the deprotonation of the attacking water molecule or the final protonated gem-diol.

Rate = (k₀ + kH+[H⁺] + kOH-[OH⁻] + kHA[HA] + kA-[A⁻])[Acetophenone]

Where:

k₀ is the rate constant for the uncatalyzed reaction.

kH+ and kOH- are the catalytic coefficients for the hydronium and hydroxide ions, respectively.

kHA and kA- are the catalytic coefficients for the general acid (HA) and general base (A⁻), respectively.

Studies on the enolization of acetophenone have demonstrated the significance of general acid-base catalysis, suggesting that similar principles would apply to its hydration. The efficiency of a general acid or base catalyst is related to its pKa, as described by the Brønsted catalysis law.

Thermodynamic Equilibrium and Structural Stability of 1 Phenylethane 1,1 Diol

Quantitative Analysis of Hydration Equilibrium Constants (K_hyd) for Acetophenone (B1666503)

The hydration of a carbonyl compound is a reversible reaction where the carbonyl compound reacts with water to form a geminal diol. The position of this equilibrium is described by the hydration equilibrium constant (K_hyd), defined as K_hyd = [gem-diol] / ([carbonyl] * [H₂O]). For many simple ketones, the equilibrium lies significantly to the left, favoring the carbonyl form.

Acetophenone is no exception; its hydration to 1-phenylethane-1,1-diol is thermodynamically unfavorable in aqueous solutions. The equilibrium strongly favors the ketone, resulting in a very small K_hyd value. This is largely due to the electronic stabilization of the acetophenone molecule. The phenyl group's ability to conjugate with the carbonyl group provides significant resonance stabilization, which is lost upon hydration. researchgate.net

To illustrate the relative position of the acetophenone hydration equilibrium, the following table presents K_hyd values for a series of carbonyl compounds.

Carbonyl CompoundStructureK_hyd (at 25 °C)Key Structural Feature
Formaldehyde (B43269)HCHO2280No steric hindrance, no donating groups
Acetaldehyde (B116499)CH₃CHO1.06Alkyl group (+I effect)
Acetone (B3395972)CH₃COCH₃0.0014Two alkyl groups (+I effect)
BenzaldehydeC₆H₅CHO0.008Aromatic resonance stabilization
Acetophenone C₆H₅COCH₃ Very Small Aromatic resonance + Alkyl group (+I effect)
HexafluoroacetoneCF₃COCF₃1,200,000Strong electron-withdrawing groups (-I effect)

Data is compiled from various sources for illustrative purposes.

As the table demonstrates, factors that stabilize the carbonyl group, such as alkyl groups (inductive effect) or phenyl groups (resonance effect), decrease the hydration constant. Conversely, powerful electron-withdrawing groups, like the trifluoromethyl groups in hexafluoroacetone, destabilize the carbonyl group and dramatically increase K_hyd. cdnsciencepub.com Acetophenone combines the resonance stabilization from the phenyl group and the inductive destabilization of the diol from the methyl group, leading to a K_hyd value that is significantly smaller than that of acetone.

Electronic and Steric Factors Governing Geminal Diol Stability

The stability of a geminal diol, and thus the position of the hydration equilibrium, is governed by a delicate balance of electronic and steric effects originating from the substituents attached to the carbonyl carbon.

Inductive Effects of the Phenyl and Methyl Groups

The stability of this compound is significantly influenced by the electronic properties of the phenyl and methyl substituents.

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I). Electron-donating groups tend to destabilize geminal diols. cdnsciencepub.comnist.govresearchgate.net They increase the electron density on the central carbon, which can lead to greater repulsion between the non-bonding electron pairs of the two oxygen atoms of the hydroxyl groups. This destabilizing effect pushes the equilibrium back towards the ketone.

Conformational Constraints and Steric Strain in the 1,1-diol Structure

The transition from the trigonal planar geometry of the sp²-hybridized carbonyl carbon in acetophenone to the tetrahedral geometry of the sp³-hybridized carbon in this compound introduces significant steric strain.

In acetophenone, the phenyl and methyl groups are positioned approximately 120° apart. Upon hydration, the bond angle decreases to the tetrahedral angle of approximately 109.5°. This geometric change forces the bulky phenyl group and the methyl group into closer proximity with each other and with the two newly added hydroxyl groups. This increased crowding leads to van der Waals repulsion (steric strain), which destabilizes the geminal diol structure. cdnsciencepub.comnist.gov The larger the substituents on the carbonyl carbon, the greater the steric hindrance, and the less stable the resulting geminal diol. Therefore, the presence of both a phenyl and a methyl group contributes to the instability of this compound compared to the diol of a less substituted ketone.

Solvent Effects on Hydration Equilibrium: Aqueous vs. Non-Aqueous Systems

The solvent environment plays a critical role in determining the position of the hydration equilibrium.

Aqueous Systems: In an aqueous solution, water is both the solvent and a reactant. According to Le Chatelier's principle, the high concentration of water (~55.5 M) acts to drive the equilibrium toward the formation of this compound. Furthermore, water is a polar, protic solvent capable of forming hydrogen bonds. It can effectively solvate the two hydroxyl groups of the geminal diol, providing a degree of stabilization to the product. However, for acetophenone, these factors are insufficient to overcome the inherent stability of the ketone, and the equilibrium still heavily favors the reactant side.

Non-Aqueous Systems: In non-aqueous solvents, the concentration of water is, by definition, very low. This scarcity of a key reactant dramatically shifts the equilibrium to the left, strongly favoring the acetophenone form. The nature of the non-aqueous solvent also matters.

Non-Polar Solvents (e.g., Hexane, Benzene): In non-polar solvents, the polar geminal diol is very poorly solvated and thus highly unstable. nih.govacs.org Any trace amount of water present will also have very low solubility. Consequently, the formation of this compound is extremely unfavorable in such environments. The equilibrium lies almost completely on the side of the more non-polar acetophenone.

Computational Chemistry Approaches to 1 Phenylethane 1,1 Diol

Quantum Mechanical (QM) Studies of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to determine the most stable three-dimensional arrangements of atoms and to analyze the forces that hold the molecule together.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like 1-phenylethane-1,1-diol, this involves exploring its potential energy surface to identify stable conformers. The primary degrees of freedom include the rotation around the C-C bond connecting the phenyl ring and the diol-bearing carbon, as well as the orientations of the two hydroxyl (-OH) groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and based on expected values from similar computed structures.

ParameterDescriptionExpected Value (Å or °)
r(O1-H1)Length of the first hydroxyl bond0.97
r(C-O1)Length of the first carbon-oxygen bond1.43
r(O2-H(O1))Intramolecular hydrogen bond distance~2.0 - 2.2
a(O1-C-O2)Angle between the two C-O bonds109.5 - 111
d(H1-O1-C-O2)Dihedral angle of the hydrogen-bonded hydroxyl group~0 - 10

Energy Decomposition Analysis of Intramolecular Interactions

Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (covalent), and dispersion energies. For this compound, EDA can be employed to quantify the nature of the intramolecular hydrogen bond between the two hydroxyl groups.

By defining each hydroxyl group as a separate fragment, EDA would likely reveal that the stabilization energy from the intramolecular hydrogen bond is primarily electrostatic in nature, arising from the attraction between the partially positive hydrogen of one -OH group and the partially negative oxygen of the other. The analysis would also show a significant contribution from orbital interactions, representing the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond.

Vibrational Frequency Analysis for Spectroscopic Predictions

Vibrational frequency analysis is performed on an optimized molecular geometry to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) spectrum. The calculated frequencies correspond to the molecule's normal modes of vibration.

For this compound, this analysis would predict characteristic vibrational modes. Key frequencies would include:

O-H Stretching: Due to the intramolecular hydrogen bond, two distinct O-H stretching frequencies would be expected. One "free" or donor O-H stretch at a higher wavenumber (approx. 3600 cm⁻¹) and a "bonded" acceptor O-H stretch at a lower, broadened wavenumber.

C-O Stretching: Strong absorptions corresponding to the C-O single bond stretches.

Phenyl Ring Modes: Characteristic C-H and C=C stretching and bending vibrations from the aromatic ring.

These theoretical predictions are invaluable for interpreting experimental spectra of transient species that are difficult to isolate and analyze.

Reaction Path Calculations for Hydration/Dehydration Reactions

This compound exists in equilibrium with acetophenone (B1666503) and water. The forward reaction (hydration) and reverse reaction (dehydration) are crucial for understanding its stability and role as a reaction intermediate. Reaction path calculations map the energetic landscape connecting the reactants (acetophenone + water) to the product (the diol).

Transition State Characterization and Activation Energy Barriers

The conversion between acetophenone and its gem-diol hydrate (B1144303) proceeds through a high-energy transition state (TS). Computational methods are used to locate the exact geometry of this TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea or ΔG‡), which determines the reaction rate.

The dehydration of a gem-diol is often the rate-determining step in related reactions. Computational studies on analogous systems, such as the dehydration of gem-diol intermediates in the formation of succinimide and N-phenylphthalimide, show that this step can be catalyzed by explicit water molecules or other proton donors/acceptors. nih.govnih.govmdpi.com These catalysts facilitate the proton transfers necessary for water elimination.

For the uncatalyzed dehydration of this compound, the reaction would involve an intramolecular proton transfer within a highly strained four-membered ring, leading to a very high activation barrier. A more feasible path involves catalysis by a water molecule, which acts as a proton shuttle. The calculated activation barriers for similar water-assisted gem-diol dehydrations provide a reasonable estimate for this process.

Table 2: Calculated Activation Barriers for Analogous gem-Diol Dehydration Reactions

Reaction SystemCatalystCalculated Activation Barrier (kcal/mol)Reference
Succinimide formation gem-diolOne Water Molecule17.8 nih.gov
Phthalanilic acid cyclization gem-diolAcetic Acid21.8 mdpi.com
Aspartic acid gem-diolTwo Water Molecules21.7 (90.9 kJ/mol) nih.gov

Based on these analogous systems, the activation barrier for the water-assisted dehydration of this compound is expected to be in the range of 18-22 kcal/mol.

Advanced Spectroscopic Characterization Methodologies for 1 Phenylethane 1,1 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the equilibrium between acetophenone (B1666503) and 1-phenylethane-1,1-diol. By analyzing the spectra of aqueous acetophenone solutions, the presence of the diol can be confirmed and quantified, even as a minor component.

In an aqueous solution, the ¹H NMR spectrum would be dominated by signals for acetophenone. However, the presence of this compound can be identified by characteristic signals for its unique protons.

Hydroxyl Protons (-OH): The two hydroxyl protons of the gem-diol would appear as a single, often broad, signal due to chemical exchange with water and with each other. The chemical shift of this peak is highly dependent on concentration, temperature, and solvent, but would typically be expected in the range of 2-5 ppm.

Aliphatic Protons (-CH₃): The methyl protons of this compound are expected to produce a singlet at a higher field (further upfield) compared to the methyl protons of acetophenone (which appear around 2.6 ppm in CDCl₃). This upfield shift is due to the change in the electronic environment when the carbonyl group (C=O) is replaced by the gem-diol (C(OH)₂). The phenyl protons would remain in the aromatic region of the spectrum, typically between 7.2 and 7.6 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound vs. Acetophenone

Proton Type This compound (Expected δ, ppm) Acetophenone (Observed δ, ppm)
Methyl (CH₃) ~1.5 - 2.0 ~2.6
Hydroxyl (OH) 2.0 - 5.0 (Broad) N/A

Note: Expected values for the diol are estimates based on typical shifts for similar structures.

¹³C NMR spectroscopy provides a definitive diagnostic signal for the formation of this compound. The key signal is that of the geminal carbon—the carbon atom bonded to both hydroxyl groups.

Geminal Carbon (C(OH)₂): This carbon is significantly shielded compared to the corresponding carbonyl carbon of acetophenone. While the carbonyl carbon of acetophenone appears far downfield (around 198 ppm), the geminal carbon of the diol is expected to have a chemical shift in the range of 90-100 ppm. The appearance of a peak in this region is strong evidence for the presence of the hydrated gem-diol form. Other carbon signals, such as the methyl and phenyl carbons, would also experience slight shifts upon hydration.

Table 2: Diagnostic ¹³C NMR Chemical Shifts for Hydration of Acetophenone

Carbon Type This compound (Expected δ, ppm) Acetophenone (Observed δ, ppm)
Geminal/Carbonyl 90 - 100 ~198
Methyl (CH₃) ~25 ~27

Note: Expected values for the diol are estimates based on typical shifts for gem-diols. libretexts.org

Dynamic NMR (DNMR) techniques are ideal for studying the kinetics of the reversible hydration of acetophenone to form this compound. By acquiring spectra at different temperatures, the rate of exchange between the ketone and diol forms can be determined.

At low temperatures, the exchange is slow on the NMR timescale, and separate, sharp signals for both acetophenone and the diol can be observed. As the temperature increases, the rate of interconversion increases. This causes the corresponding peaks for the two species (e.g., the methyl signals) to broaden. At a specific temperature, known as the coalescence temperature, the two separate peaks merge into a single, very broad signal. At even higher temperatures, the exchange becomes very fast, and a single, sharp, averaged signal appears, with a chemical shift that is the weighted average of the shifts of the two exchanging species. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy and other thermodynamic parameters of the hydration-dehydration process.

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can detect the presence of the functional groups that differentiate this compound from acetophenone.

The formation of the gem-diol from the ketone results in the disappearance of the strong carbonyl (C=O) stretch and the appearance of hydroxyl (O-H) and carbon-oxygen single bond (C-O) stretching modes.

O-H Stretch: The most prominent new feature in the IR spectrum upon formation of the diol would be a broad, strong absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl groups.

C-O Stretch: The diol would also exhibit strong C-O stretching vibrations, typically appearing in the fingerprint region of the spectrum, between 1000 and 1200 cm⁻¹.

Disappearance of C=O Stretch: Concurrently, the intense C=O stretching band of the acetophenone, typically found around 1685 cm⁻¹, would decrease in intensity as the equilibrium shifts toward the diol. youtube.com

Table 3: Key Vibrational Modes for Acetophenone vs. This compound

Vibrational Mode This compound (Expected Wavenumber, cm⁻¹) Acetophenone (Observed Wavenumber, cm⁻¹)
O-H Stretch 3200 - 3600 (Broad) N/A
C=O Stretch N/A ~1685

The two hydroxyl groups on the same carbon in this compound can engage in both intramolecular (between the two OH groups) and intermolecular (with solvent or other diol molecules) hydrogen bonding.

Intramolecular H-Bonding: The possibility of intramolecular hydrogen bonding in simple gem-diols is generally considered limited due to the ring strain it would create in the resulting four-membered ring (C-O-H---O). echemi.comstackexchange.com Therefore, this interaction is likely to be weak or non-existent in this compound.

Intermolecular H-Bonding: Intermolecular hydrogen bonding with water (when in aqueous solution) or between diol molecules is expected to be the dominant interaction. This is the primary reason for the significant broadening of the O-H stretching band in the IR spectrum. The extent of this broadening and the exact position of the band maximum can provide qualitative information about the strength and nature of the hydrogen-bonding network. In Raman spectroscopy, the O-H stretching region can also provide insights, often with sharper and more resolved bands than in IR, which can help distinguish between different types of hydrogen-bonded species. rsc.org

Role of 1 Phenylethane 1,1 Diol As a Transient Intermediate in Broader Reaction Manifolds

Involvement in Organocatalytic Cycles (as a product of carbonyl hydration)

The general mechanism for organocatalytic hydration of a ketone like acetophenone (B1666503) can be conceptualized as follows:

Activation: The organocatalyst activates either the ketone or the water molecule. For example, a Lewis basic organocatalyst could activate water, making it a more potent nucleophile. Conversely, a Brønsted acid organocatalyst could protonate the carbonyl oxygen of acetophenone, increasing its electrophilicity.

Nucleophilic Attack: The activated nucleophile (water) attacks the carbonyl carbon of the activated acetophenone, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer step results in the formation of the neutral geminal diol, 1-Phenylethane-1,1-diol, and regeneration of the catalyst.

While specific examples focusing on the organocatalytic hydration of acetophenone are not extensively documented in the literature, the principles of organocatalysis suggest that this transient intermediate can be formed. The study of organocatalytic hydration of activated alkynes provides insights into how organocatalysts can mediate the addition of water to unsaturated systems, a process analogous to carbonyl hydration.

Intermediacy in Enzymatic Transformations (if a relevant biological carbonyl is studied)

Enzymes, as highly specific and efficient catalysts, can mediate a vast array of chemical transformations. While the direct enzymatic hydration of acetophenone to this compound is not a widely reported primary enzymatic function, the potential for such a transient intermediate exists within the active sites of certain enzymes. For instance, enzymes that act on acetophenone or related ketones, such as alcohol dehydrogenases involved in the reduction of acetophenone to phenylethanol, must bind the carbonyl substrate within a microenvironment that could facilitate hydration.

The enzymatic reduction of acetophenone is a well-studied process. researchgate.net In an aqueous biological environment, the carbonyl group of acetophenone is exposed to water molecules within the enzyme's active site. It is plausible that a transient hydration to this compound could occur, even if the diol is not the primary substrate for the subsequent enzymatic step. The equilibrium for this hydration within the hydrophobic pocket of an enzyme might differ significantly from that in bulk solution.

Furthermore, some enzymes are known to catalyze the hydration of other functional groups. While not directly involving acetophenone, these examples demonstrate the capability of enzymes to facilitate water addition, suggesting that the transient formation of this compound in the presence of an appropriate enzyme is a mechanistic possibility.

Significance in Solution-Phase Equilibrium Dynamics of Related Carbonyl Systems

The formation of this compound is a key aspect of the solution-phase equilibrium of acetophenone in aqueous media. The equilibrium between a ketone and its corresponding geminal diol is highly dependent on the structure of the ketone and the solvent conditions. For most simple ketones, the equilibrium lies far to the side of the ketone, meaning the concentration of the geminal diol at equilibrium is very low.

The equilibrium can be described by the following equation:

C₆H₅C(O)CH₃ + H₂O ⇌ C₆H₅C(OH)₂CH₃

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compoundThis compound45777-14-8C₈H₁₀O₂138.16
Acetophenone1-Phenylethan-1-one98-86-2C₈H₈O120.15
(R)-1-Phenylethanol(1R)-1-Phenylethan-1-ol1517-69-7C₈H₁₀O122.16
(S)-1-Phenylethanol(1S)-1-Phenylethan-1-ol1445-91-6C₈H₁₀O122.16

This table provides a quick reference for the key chemical identifiers and properties of this compound and its closely related precursor and reduction products.

This compound serves as a compelling example of a transient intermediate whose existence is crucial for a complete understanding of various reaction manifolds. While its direct observation and isolation are challenging due to its inherent instability and the unfavorable equilibrium of its formation from acetophenone, its fleeting presence in organocatalytic cycles, potential intermediacy in enzymatic reactions, and its role in the solution-phase equilibrium of acetophenone highlight the dynamic nature of chemical processes. Further research into the direct detection and characterization of this and similar geminal diol intermediates will undoubtedly provide deeper insights into the mechanisms of carbonyl chemistry.

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYieldReference
Ligand synthesisAcetophenone, pyrrole, LiHMDS, THF, reflux~75%
Zn complexationAnhydrous ZnCl₂, toluene, 60°C~85%

Basic: What spectroscopic methods are used to confirm the structure of this compound derivatives?

Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., geminal diol protons resonate at δ 4.5–5.5 ppm) and carbon hybridization .
  • X-ray crystallography : Resolves stereochemistry and bonding in crystalline derivatives (e.g., bis(indolyl)methane structures) .
  • IR spectroscopy : Detects O–H stretching (~3200–3500 cm⁻¹) and C–O vibrations (~1050–1250 cm⁻¹) .

Advanced: How does this compound participate in catalytic oxidative reactions?

Answer:
In oxidation reactions, this compound derivatives act as ligands in metal-organic frameworks (MOFs) or bifunctional catalysts. For example, styrene oxidation with H₂O₂ catalyzed by Zn complexes yields 1-phenylethane-1,2-diol (a regioselective product) alongside benzaldehyde and styrene oxide. The diol forms via hydroxylation of the vinyl group .

Key factors influencing selectivity:

  • Catalyst design : Electron-withdrawing groups on the ligand enhance electrophilic attack.
  • Solvent polarity : Polar solvents (e.g., acetonitrile) favor diol formation over epoxidation.
  • Oxidant concentration : Excess H₂O₂ promotes overoxidation to carboxylic acids .

Q. Table 2: Styrene Oxidation Products

ProductSelectivity (%)Conversion (%)Conditions
Benzaldehyde4576.9H₂O₂, Zn complex, 50°C
1-Phenylethane-1,2-diol1276.9H₂O₂, Zn complex, 50°C
Styrene oxide2876.9H₂O₂, Zn complex, 50°C
Data adapted from

Advanced: What challenges arise in regioselective synthesis of 1,1-diols, and how are they addressed?

Answer:
Regioselectivity challenges stem from competing hydration pathways. Strategies include:

  • Steric control : Bulky substituents (e.g., 2,6-diisopropylphenyl) direct hydroxylation to the less hindered position .
  • Acid catalysts : Lewis acids like PhSiCl₃ promote geminal diol formation via dual activation of ketones and nucleophiles (e.g., indoles) .
  • Temperature modulation : Low temperatures (−20°C) favor kinetic control, suppressing side reactions .

Example : In the synthesis of 3,3'-(1-phenylethane-1,1-diyl)bis(1H-indole) , PhSiCl₃ enables 99% yield by stabilizing the transition state for double indole addition to acetophenone .

Advanced: How do computational methods aid in understanding the reactivity of 1,1-diol derivatives?

Answer:
Density functional theory (DFT) calculations predict:

  • Reaction pathways : Transition states for hydroxylation vs. epoxidation in styrene oxidation .
  • Electronic effects : Electron-donating groups on the phenyl ring lower the activation energy for diol formation.
  • Catalyst optimization : Binding energies between the ligand and metal center guide MOF design for higher turnover .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (WGK 3 hazard rating) .
  • Ventilation : Use fume hoods due to volatility and amine-like odors .
  • Waste disposal : Neutralize acidic byproducts before disposal .

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